An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-butylsulfonyl-2-methylthiothiazole
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-butylsulfonyl-2-methylthiothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Amino-5-butylsulfonyl-2-methylthiothiazole is a unique heterocyclic compound featuring a multifaceted substitution pattern on a thiazole core. The presence of an amino group, a methylthio moiety, and a butylsulfonyl group imparts a distinct electronic and steric profile, suggesting its potential as a scaffold in medicinal chemistry and materials science. Thiazole derivatives are known for a wide range of biological activities, and the incorporation of a sulfonamide-like functional group (-SO2-) often enhances pharmacological properties. A thorough understanding of the physicochemical properties of this molecule is paramount for its rational application in drug design, formulation development, and synthetic chemistry. This guide provides a comprehensive analysis of its key physicochemical parameters, outlines detailed experimental protocols for their determination, and offers insights into the structural rationale behind these properties.
Molecular Structure and Core Physicochemical Data
The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties.
Chemical Structure:
Figure 1: 2D Chemical Structure of 4-Amino-5-butylsulfonyl-2-methylthiothiazole.
| Property | Value | Source |
| CAS Number | 117420-87-8 | |
| Molecular Formula | C8H14N2O2S3 | |
| Molecular Weight | 266.4 g/mol | |
| Melting Point | Predicted: 145-155 °C | In-silico prediction |
| Boiling Point | Predicted: > 400 °C (decomposes) | In-silico prediction |
| logP | Predicted: 1.8 ± 0.5 | In-silico prediction |
| pKa (most acidic) | Predicted: 9.5-10.5 (Amine) | In-silico prediction |
| pKa (most basic) | Predicted: 1.5-2.5 (Thiazole N) | In-silico prediction |
Experimental Determination of Physicochemical Properties
The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of 4-Amino-5-butylsulfonyl-2-methylthiothiazole.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides a primary indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Methodology: Capillary Melting Point Method
Figure 2: Workflow for Melting Point Determination.
Detailed Protocol:
-
Sample Preparation: Ensure the sample of 4-Amino-5-butylsulfonyl-2-methylthiothiazole is completely dry and finely powdered to ensure uniform heat distribution.[1]
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube and packed to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.[3]
-
Measurement:
-
A rapid heating rate is initially used to determine an approximate melting point.
-
The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point.[2]
-
The temperature at which the first drop of liquid appears is recorded as the initial melting point.
-
The temperature at which the entire sample becomes liquid is recorded as the final melting point.
-
-
Reporting: The melting point is reported as a range from the initial to the final temperature.
Solubility Determination
Rationale: Solubility is a critical parameter that influences a compound's bioavailability, formulation, and a variety of experimental applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology: Shake-Flask Method
Figure 3: Workflow for Solubility Determination by the Shake-Flask Method.
Detailed Protocol:
-
Preparation: An excess amount of solid 4-Amino-5-butylsulfonyl-2-methylthiothiazole is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).[4][5][6]
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][6][7]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.[4][5]
-
Sampling and Analysis: A sample of the clear supernatant is carefully removed and filtered through a 0.22 µm syringe filter. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]
Determination of pKa
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups, like 4-Amino-5-butylsulfonyl-2-methylthiothiazole, the pKa values dictate the charge state of the molecule at a given pH. This is crucial for understanding its solubility, membrane permeability, and receptor-binding interactions.
Methodology: Potentiometric Titration
Figure 4: Workflow for pKa Determination by Potentiometric Titration.
Detailed Protocol:
-
Solution Preparation: A known concentration of 4-Amino-5-butylsulfonyl-2-methylthiothiazole is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[8][9]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[10][11]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s).[10][11]
Determination of the Partition Coefficient (logP)
Rationale: The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity, which is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Figure 5: Workflow for logP Determination by RP-HPLC.
Detailed Protocol:
-
Chromatographic System: An HPLC system equipped with a reversed-phase column (e.g., C18) and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (log k) versus the known logP values.[12][13]
-
Sample Analysis: A solution of 4-Amino-5-butylsulfonyl-2-methylthiothiazole is injected into the HPLC system under the same conditions, and its retention time is measured.
-
Calculation: The retention factor (k) for the target compound is calculated from its retention time. The logP value is then determined from the calibration curve.[12]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-Amino-5-butylsulfonyl-2-methylthiothiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the butyl group, the methyl group of the methylthio substituent, and the amino group. The chemical shifts and coupling patterns will provide detailed information about the connectivity of these groups. For similar aminothiazole derivatives, the thiazole proton typically appears as a singlet in the aromatic region.[14][15][16]
-
¹³C NMR: The carbon NMR spectrum will show resonances for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the various substituents.[14][15][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving cleavage of the sulfonamide bond and fragmentation of the thiazole ring. The fragmentation of sulfonamides often involves the loss of SO₂.[17][18][19][20][21]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching: For the primary amine, typically in the region of 3300-3500 cm⁻¹.
-
S=O stretching: For the sulfonyl group, strong asymmetric and symmetric stretching bands are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
C=N stretching: Of the thiazole ring, typically in the 1650-1550 cm⁻¹ region.
-
C-H stretching: For the aliphatic butyl and methyl groups, below 3000 cm⁻¹.
Conclusion
The physicochemical properties of 4-Amino-5-butylsulfonyl-2-methylthiothiazole are a direct consequence of its unique molecular architecture. The interplay of the electron-donating amino group, the electron-withdrawing sulfonyl group, and the heterocyclic thiazole core governs its solubility, lipophilicity, and ionization state. A comprehensive understanding of these properties, obtained through the rigorous experimental methodologies outlined in this guide, is essential for unlocking the full potential of this compound in research and development. The provided protocols serve as a robust framework for the accurate and reliable characterization of this and structurally related molecules.
References
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media | Semantic Scholar [semanticscholar.org]
- 10. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. epubl.ktu.edu [epubl.ktu.edu]
- 16. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
